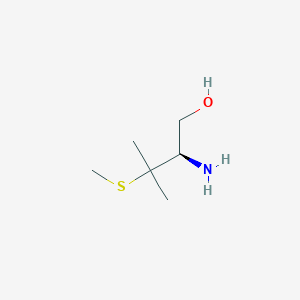

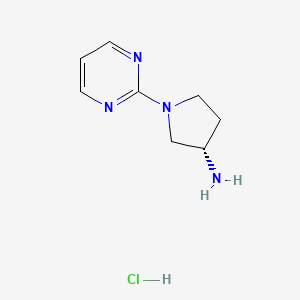

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, also known as AMMB, is a chiral amino alcohol that has attracted attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been studied for its potential applications in various fields including medicine, materials science, and catalysis.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Medicinal Chemistry

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, as a structural analogue, has relevance in medicinal chemistry, particularly in enzyme inhibition. A study demonstrated the synthesis of a structurally similar compound, useful in the preparation of renin inhibitory peptides, highlighting its potential in modulating biological pathways (Thaisrivongs et al., 1987).

Biofuel Production

Another application is in biofuel production. A research on Escherichia coli demonstrated the use of a related compound in the anaerobic production of isobutanol, a biofuel, showcasing the compound’s relevance in renewable energy research (Bastian et al., 2011).

Chiral Synthesis

In chiral synthesis, compounds like (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol are valuable for their stereochemical properties. A study illustrated the asymmetric synthesis of a similar compound, underscoring its utility in creating chiral molecules for various applications (Shetty & Nelson, 1988).

Organic Chemistry and Materials Science

This compound is also significant in organic chemistry and materials science. Research into Mannich reactions with amino alcohols, including structurally related compounds, has implications for the synthesis of new materials and chemicals (Schmidt et al., 2000).

Pharmacological Research

In pharmacology, compounds structurally similar to (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol are used in drug metabolism studies, helping understand the metabolic pathways of various drugs (Yancheva et al., 2015).

Enzymatic Reactions and Biochemistry

Finally, the compound finds application in biochemistry, especially in studies involving enzymatic reactions and metabolite synthesis. Research on the action of enzymes on related compounds has provided insights into the synthesis of stereochemically pure compounds (Bakke et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory function .

Mode of Action

(2R,6R)-HNK interacts with its target, the NMDAR, by antagonizing it . This means it binds to the receptor and inhibits its activity. This antagonism leads to a decrease in neuronally released glutamate . The compound also reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Biochemical Pathways

The antagonism of NMDAR by (2R,6R)-HNK affects the glutamatergic system , leading to a decrease in glutamate release . This action on the glutamatergic system could potentially affect various biochemical pathways, including those involved in synaptic plasticity and memory function .

Result of Action

The result of (2R,6R)-HNK’s action is a decrease in glutamate release . This could potentially lead to changes in neuronal activity and synaptic plasticity, which could have effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(2R)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLFILOHCNVCQ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CO)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CO)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)